4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester
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Overview
Description
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The tert-butyl ester group is commonly used in organic synthesis to protect carboxylic acids during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amino group as a Boc derivative. The hydroxyl group can be protected using a silyl ether, and the carboxylic acid can be esterified using tert-butyl alcohol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other ester groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-Amino-3-oxoazepane-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-Amino-3-hydroxyazepane-1-carboxylic acid.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyazepane-1-carboxylic acid tert-butyl ester: Similar structure but lacks the amino group.
cis-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of an azepane ring.
Uniqueness
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester is unique due to the presence of both amino and hydroxyl functional groups on the azepane ring, which allows for diverse chemical modifications and potential biological activities .
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
YLLLNYLAZHPCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C(C1)O)N |
Origin of Product |
United States |
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